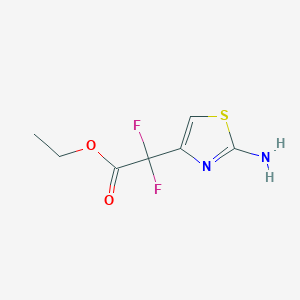

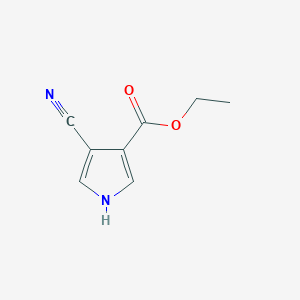

![molecular formula C14H15NO2S B2457740 N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide CAS No. 2097918-85-7](/img/structure/B2457740.png)

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has been found to have several applications in the field of biochemistry and pharmacology.

科学的研究の応用

Medicinal Chemistry and Pharmacology

The thiophene nucleus has captivated researchers due to its potential as a class of biologically active compounds. “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide” could serve as a lead compound for drug development. Its structural features may contribute to interactions with biological targets, making it an exciting candidate for designing novel pharmaceuticals .

Material Science

Thiophene derivatives find extensive application in material science. Their unique electronic properties make them valuable components in organic semiconductors, conducting polymers, and optoelectronic devices. Researchers explore their use in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) .

Coordination Chemistry

The presence of sulfur in thiophenes allows for coordination with metal ions. “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide” could serve as a ligand in coordination complexes. These complexes play essential roles in catalysis, sensing, and materials with tailored properties .

Organic Synthesis Intermediates

Thiophenes serve as versatile building blocks in organic synthesis. Researchers utilize them to construct more complex molecules. The regioselective synthesis of substituted thiophenes from acyclic precursors, such as “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide,” offers a direct and atom-economical route to these valuable heterocycles .

Catalysis

Functionalized alkynes, including those containing sulfur, can undergo heterocyclization to form thiophenes. These reactions often proceed with high atom economy and regioselectivity. Researchers explore the catalytic conditions and mechanisms involved in these transformations .

Atom-Economical Synthesis

Efficient and selective syntheses of thiophene derivatives from readily available starting materials are crucial. Processes like cycloisomerization reactions allow the construction of the thiophene ring with desired substitution patterns in a single step. “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide” contributes to this atom-economical approach .

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

特性

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-9-12-5-6-13(17-12)11-7-8-18-10-11/h2,5-8,10H,1,3-4,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXUGGDTRCKJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-fluorophenyl)-1-methyl-6-(2-piperidin-1-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)

![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)

![2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2457666.png)

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2457667.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)

![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2457672.png)

![(E)-1-(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2457674.png)